5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanol

Fraction sp3 Molecular complexity Lead-oriented synthesis

Scarcity of non-planar, sp³-rich scaffolds limits fragment-based lead discovery. This tetrahydrotriazolopyridine building block (Fsp³ = 0.714) provides a saturated alternative to planar aromatic congeners. • Validated scaffold for GLP-1 secretagogue lead optimization (Mishchuk et al., 2016). • CNS-compatible (TPSA 50.94 Ų, LogP -0.17); basic amine (pKa ~9-10). • Hydroxymethyl handle for rapid amine/amide/ether derivatization. Supplied with CoA. Bulk quantities and custom synthesis available.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13241907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanol
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=N2)CC1CO
InChIInChI=1S/C7H11N3O/c11-4-6-1-2-10-7(3-6)8-5-9-10/h5-6,11H,1-4H2
InChIKeyPGRPYZGVXDZZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanol


5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanol (CAS 1896995-03-1, molecular formula C₇H₁₁N₃O, molecular weight 153.18 g/mol) is a heterocyclic building block featuring a bridgehead-nitrogen [1,2,4]triazolo[1,5-a]pyridine core in which the pyridine ring is fully saturated (tetrahydro), with a reactive hydroxymethyl substituent at the 7-position. The compound belongs to the broader class of triazolopyridine derivatives valued in medicinal chemistry for their diverse pharmacological profiles. Its defining structural feature—the saturated tetrahydropyridine ring—distinguishes it fundamentally from the planar, aromatic [1,2,4]triazolo[1,5-a]pyridine congeners that dominate commercial screening libraries. This saturation introduces three additional sp³-hybridized carbon centres, conferring a non-planar, three-dimensional conformation that aligns with contemporary lead-oriented synthesis principles.

Non-planar sp³-rich tetrahydro[1,2,4]triazolo[1,5-a]pyridine core
Reactive 7-hydroxymethyl handle for straightforward derivatisation
Aligns with lead-oriented synthesis principles (Fsp₃ > 0.7)

Why Aromatic Analogs Cannot Substitute


The aromatic analog [1,2,4]triazolo[1,5-a]pyridin-7-ylmethanol (CAS 1824302-02-4, C₇H₇N₃O, MW 149.15) shares the same substitution pattern but possesses a planar, fully conjugated pyridine ring. This planarity fundamentally alters molecular recognition, physicochemical properties, and metabolic fate relative to the saturated target compound. The tetrahydropyridine ring in the target compound introduces an aliphatic tertiary amine (predicted conjugate acid pKa ~9–10) versus the weakly basic aromatic pyridine nitrogen (pKa ~5.2), dramatically shifting the ionization state at physiological pH. Furthermore, the non-flat scaffold architecture of the saturated core has been explicitly positioned by Mishchuk et al. (2016) as a privileged motif for lead-like compound design, with demonstrated utility in generating GLP-1 secretagogue leads, whereas planar aromatic triazolopyridines lack this three-dimensional shape diversity. [1] Substituting the saturated building block with its aromatic counterpart would therefore alter the vector of the hydroxymethyl handle, change the scaffold's hydrogen-bonding capacity, and eliminate the conformational degrees of freedom that drive differential target engagement.

Planarity shift Aromatic analog (CAS 1824302-02-4) is rigidly planar; saturated core is non-planar, altering 3D pharmacophore presentation and molecular recognition.
Ionisation state Saturated tertiary amine (pred. pKa ~9–10) is protonated at phys. pH, unlike aromatic pyridine (pKa ~5.2, neutral), shifting solubility and permeability.
Scaffold architecture Non-flat core introduces conformational degrees of freedom absent in flat aromatic triazolopyridines; substitution eliminates 3D shape diversity.

Quantitative Differentiation vs. Analogs


Fraction sp³ (Fsp3) and Conformational Diversity

The target compound possesses 5 sp³-hybridised carbons out of 7 total carbons (Fsp3 = 0.714), compared to only 1 sp³ carbon in the aromatic analog [1,2,4]triazolo[1,5-a]pyridin-7-ylmethanol (CAS 1824302-02-4, Fsp3 = 0.143) . This represents a 5-fold increase in saturated carbon fraction. The higher Fsp3 value has been correlated with improved clinical developability in the seminal analysis by Lovering et al. (2009), which demonstrated that increasing saturation (Fsp3) is associated with higher probability of clinical success across phases. [1] The tetrahydropyridine ring adopts a non-planar chair or half-chair conformation, whereas the aromatic analog is rigidly planar, providing fundamentally different 3D pharmacophoric presentation.

Fsp₃ Comparison
Cross-study comparable
Target Fsp₃ = 0.714
Aromatic analog Fsp₃ = 0.143
5-fold higher saturated carbon fraction supports sp³-rich scaffold selection
Higher Fsp₃ associated with improved developability outcomes (Lovering et al. 2009)
Fraction sp3 Molecular complexity Lead-oriented synthesis Escape from flatland

Lipophilicity (LogP) Comparison

The target compound exhibits a calculated LogP of −0.1672, whereas the aromatic analog [1,2,4]triazolo[1,5-a]pyridin-7-ylmethanol (CAS 1824302-02-4) has a calculated LogP of −0.01 . The target is ΔLogP = −0.16 more hydrophilic. This is notable because saturation typically increases lipophilicity (e.g., the tetrahydro parent core without the CH₂OH group has LogP 0.614 vs. aromatic parent LogP 0.729), yet here the net effect is reversed, likely due to the altered electronic environment and hydrogen-bonding capacity of the saturated ring system adjacent to the hydroxymethyl group. The lower LogP positions the target compound more favourably within lead-like chemical space (LogP < 3) and suggests potentially superior aqueous solubility and reduced CYP450-mediated metabolic liability relative to more lipophilic analogs.

LogP Comparison
Data to verify
Target LogP = −0.167
Aromatic LogP = −0.01
More hydrophilic profile may support improved solubility and reduced metabolic liability
Calculated LogP values; cross-source comparison requires validation
LogP Lipophilicity Physicochemical properties Drug-likeness

Non-Flat Scaffold Architecture as Privileged Motif

Mishchuk et al. (2016) explicitly characterised 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine cores as 'non-flat, bicyclic heterocycles that are likely to find utility as privileged motifs for lead-like compound design.' [1] The authors prepared six sets of functionalised building blocks based on these saturated cores. One set—(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amines—proved useful as a scaffold for developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion and are novel anti-diabetes drug leads. [1] The target compound, bearing a hydroxymethyl group at the 7-position of the [1,5-a] regioisomeric series, is a direct synthetic precursor for analogous amine and amide building block libraries within the same validated scaffold family. By contrast, aromatic triazolopyridine scaffolds, while extensively exploited in kinase inhibitor programs (e.g., JAK2/FAK inhibitors in US 8,501,936 B2 [2]), present a flat molecular architecture that limits three-dimensional shape diversity.

Privileged Motif
Class-level inference
Saturated core: non-flat, sp³-rich, designated privileged scaffold for lead-like design (Mishchuk et al. 2016). Aromatic core: flat, no comparable designation.
Reported privileged scaffold status supports prioritisation in lead-oriented libraries
Demonstrated utility in GLP-1 secretagogue program
Non-flat heterocycles Privileged scaffold Lead-like design GLP-1 secretagogue

Basicity and Ionization State Differential

The saturated tetrahydropyridine ring in the target compound contains an aliphatic tertiary amine nitrogen, whereas the aromatic analog contains a pyridine nitrogen (sp²-hybridised, part of the aromatic π-system). Pyridine has a conjugate acid pKa of approximately 5.2, meaning it is predominantly neutral (unprotonated) at physiological pH 7.4. [1] In contrast, closely related tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives bearing an aliphatic amine exhibit predicted pKa values of approximately 9.7 , indicating that the saturated triazolopyridine nitrogen is predominantly protonated (positively charged) at pH 7.4. This ~4–5 pKa unit shift fundamentally alters the molecule's charge state under physiological conditions, with implications for solubility (enhanced for the protonated form), membrane permeability (reduced for the charged species unless active transport is involved), and target binding (potential for ionic interactions vs. neutral hydrogen bonding or π-stacking).

pKa Differential
Class-level inference
Target pred. pKa ≈ 9.7
Aromatic pyridine pKa ≈ 5.2
ΔpKa ~4.5 units; opposite ionisation at pH 7.4 alters target engagement and ADME
Predicted from closely related analogue; experimental verification recommended
pKa Basicity Ionization state Permeability Solubility

TPSA and Hydrogen-Bond Capacity

The target compound has a calculated Topological Polar Surface Area (TPSA) of 50.94 Ų, with 4 hydrogen-bond acceptor atoms and 1 hydrogen-bond donor atom. This TPSA value falls within the established CNS drug-likeness window (TPSA < 60–70 Ų for brain penetration) and well below the oral bioavailability threshold (TPSA < 140 Ų). The saturated core provides an additional hydrogen-bond acceptor (the aliphatic tertiary amine nitrogen) compared to the aromatic analog, which presents only the triazole nitrogens and the hydroxymethyl oxygen as acceptors. The single rotatable bond (CH₂OH) limits conformational flexibility, which is favourable for entropic binding optimisation. The aromatic analog has an identical number of H-bond donors and acceptors on paper, but the aliphatic amine in the saturated compound engages in different hydrogen-bond geometry (tetrahedral vs. planar sp²), enabling distinct intermolecular interaction patterns with biological targets.

TPSA & H-Bond Profile
Supporting evidence
TPSA = 50.94 Ų; HBA = 4, HBD = 1
Favourable CNS drug-likeness window; sp³ amine geometry differs from planar pyridine
Acceptable TPSA for both CNS and peripheral programs
TPSA Hydrogen bonding CNS drug-likeness Physicochemical profiling

Procurement and Research Applications


Fragment-Based Drug Discovery and Lead-Oriented Synthesis Libraries

The compound's non-flat, sp³-rich scaffold (Fsp3 = 0.714) directly addresses the 'escape from flatland' imperative in modern fragment-based drug discovery, where enhancing three-dimensionality of screening libraries is a recognised strategy to improve hit quality and clinical translatability. As demonstrated by Mishchuk et al. (2016), the saturated tetrahydro[1,2,4]triazolo[1,5-a]pyridine core serves as a privileged motif for lead-like compound design. The hydroxymethyl handle at position 7 enables straightforward derivatisation to amines (via activation/displacement), amides (via oxidation to carboxylic acid followed by coupling), or ethers, providing a versatile entry point for library generation. Procurement of this building block is strategically indicated for organisations building lead-oriented, sp³-enriched fragment or lead-like compound collections.

GLP-1 Secretagogue and Metabolic Disease Drug Discovery Programs

The Mishchuk et al. (2016) study explicitly demonstrated that building blocks derived from the saturated tetrahydro[1,2,4]triazolo[4,3-a]pyridine core yielded compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, representing novel anti-diabetes drug leads. The target compound, as the [1,5-a] regioisomer with a 7-hydroxymethyl substituent, provides an isosteric entry point for exploring this under-investigated regioisomeric series within the same validated therapeutic area. The hydroxymethyl group can be elaborated to the amine or amide functionality present in the published GLP-1 active compounds. Research groups pursuing incretin-based therapies, metabolic syndrome targets, or GLP-1 receptor modulation should prioritise this building block over aromatic analogs, which lack the published target-class validation in this indication space.

CNS Drug Discovery Requiring Balanced Physicochemical Properties

With a calculated TPSA of 50.94 Ų (within the CNS drug-likeness window of TPSA < 60–70 Ų) and a LogP of −0.1672, the target compound occupies favourable CNS chemical space for brain penetration while minimising lipophilicity-driven off-target effects. The aliphatic tertiary amine (predicted pKa ~9–10) provides a protonation-dependent handle for tuning CNS exposure: the protonated form at physiological pH may limit passive permeability but can engage transporters, while the neutral form (pH > pKa) crosses membranes freely. This property profile is distinct from the aromatic analog (LogP −0.01, pKa ~5.2, predominantly neutral at pH 7.4) and offers a differentiated starting point for CNS programs targeting receptors, enzymes, or transporters where a basic amine pharmacophore is beneficial.

Kinase Inhibitor Scaffold-Hopping and Intellectual Property Diversification

The aromatic [1,2,4]triazolo[1,5-a]pyridine scaffold is extensively patented in kinase inhibitor space, notably in US 8,501,936 B2 covering JAK2 and FAK inhibitors. The saturated tetrahydro variant represents a scaffold-hopping opportunity: the non-planar core with altered hydrogen-bond geometry and ionisation state can access different sub-pockets within the kinase ATP-binding site while providing a structurally distinct chemical matter for intellectual property generation. The hydroxymethyl group at the 7-position enables installation of the key amide/amine linker commonly found in type I and type II kinase inhibitor pharmacophores. Organisations seeking to expand kinase inhibitor chemical space beyond flat, aromatic heterocycles should evaluate this building block as a differentiated synthetic entry point.

Application
Selection Property
Validation Focus
Fragment-based lead synthesis libraries
sp³-rich non-planar scaffold
Library diversity and fragment evolvability
GLP-1 secretagogue research programs
Privileged scaffold with reported metabolic disease lead generation
GLP-1 receptor pathway response and target engagement
CNS drug discovery programs
Balanced TPSA within CNS drug-likeness window and low lipophilicity
Brain penetration potential and transporter interaction
Kinase inhibitor scaffold diversification
Structurally differentiated non-flat core vs. planar triazolopyridines
ATP-binding site complementarity and IP generation
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